2-[(3-Bromophenyl)sulfanyl]benzaldehyde
Description
2-[(3-Bromophenyl)sulfanyl]benzaldehyde is a sulfur-containing benzaldehyde derivative characterized by a benzaldehyde core substituted with a 3-bromophenylthio group at the 2-position. This compound is synthesized via nucleophilic aromatic substitution, where a thiol group replaces a halogen atom on the aromatic ring. For instance, and describe analogous reactions where 1,3-dihydro-2H-1,3-benzimidazole-2-thione reacts with fluorobenzaldehyde in DMSO under basic conditions (e.g., K₂CO₃) to yield sulfanyl-substituted benzaldehydes with high efficiency (up to 92% yield) . The compound’s structure is confirmed by spectroscopic techniques such as FTIR, ¹H NMR, and ¹³C NMR, which identify key functional groups like the aldehyde (C=O stretch at ~1693 cm⁻¹) and aromatic C-Br bonds .
Properties
Molecular Formula |
C13H9BrOS |
|---|---|
Molecular Weight |
293.18g/mol |
IUPAC Name |
2-(3-bromophenyl)sulfanylbenzaldehyde |
InChI |
InChI=1S/C13H9BrOS/c14-11-5-3-6-12(8-11)16-13-7-2-1-4-10(13)9-15/h1-9H |
InChI Key |
ZTJOUYIZFGSHTJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=O)SC2=CC(=CC=C2)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)SC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
a. 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde (Compound 3)
- Structure : Differs in the substituent at the sulfanyl group (benzimidazolyl vs. 3-bromophenyl) and substitution position (4- vs. 2-position on benzaldehyde) .
- Synthesis : Prepared via copper-catalyzed coupling (CuI/1,10-phenanthroline in DMF) at 140°C for 18 hours, yielding 87% . In contrast, 2-[(3-Bromophenyl)sulfanyl]benzaldehyde uses simpler, catalyst-free conditions (K₂CO₃/DMSO) with shorter reaction times (1 hour) and higher yields (92%) .
b. 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide (Compound 4)
- Structure : A thiosemicarbazone derivative derived from the condensation of 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde with thiosemicarbazide .
- Synthesis : Requires a two-step process (initial aldehyde synthesis followed by hydrazine coupling) with a 75% yield, highlighting the added complexity compared to the single-step synthesis of this compound .
c. Marine Fungus-Derived Benzaldehydes (e.g., Compound 9 in )
- Structure : Features a 2-alkyl side chain and hydroxyl group forming a pyrone ring, contrasting with the halogenated aromatic substituent in this compound .
- Synthesis : Isolated from fungal cultures via chromatographic methods, differing from synthetic routes used for sulfanylbenzaldehydes .
Physicochemical Properties
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